molecular formula C19H17F3N2O3 B2637976 N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide CAS No. 1022036-39-0

N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide

Cat. No.: B2637976
CAS No.: 1022036-39-0
M. Wt: 378.351
InChI Key: GTIXUBIMXNVBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide (CAS: 1022036-39-0; InChIKey: GTIXUBIMXNVBMP-UHFFFAOYSA-N) is a synthetic organic compound characterized by a formamide core linked to a phenylcyclopentyl group and a nitro- and trifluoromethyl-substituted phenyl ring (Fig. 1).

Properties

IUPAC Name

N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c20-19(21,22)15-12-14(8-9-16(15)24(26)27)23-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIXUBIMXNVBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves multiple steps. One common method starts with the nitration of 3-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the formation of the formamide group through a reaction with formic acid or its derivatives. The final step involves the coupling of the phenylcyclopentyl group to the formamide intermediate under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Acyl Group Variations
  • N-(4-(Trifluoromethyl)phenyl)pivalamide (CAS: 1939-27-1): Replacing the formamide (-NHCHO) with a pivaloyl group (-NHC(O)C(CH₃)₃) increases steric bulk and lipophilicity (logP ~3.5 vs.
  • N-(3-(Trifluoromethyl)phenyl)isobutyramide (CAS: 1257095-63-8): The isobutyryl group (-NHC(O)CH(CH₃)₂) balances lipophilicity and solubility, suggesting that acyl group modifications can tune bioavailability .
Aromatic Ring Modifications
  • N-(4-nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (Compound 1−h): The biphenyl system and fluorine substituent enhance π-π stacking interactions and metabolic stability compared to the phenylcyclopentyl group in the target compound. Synthesis via Pd-mediated cross-coupling achieved 64% yield, suggesting similar methodologies could apply to the target compound .
  • N-(4-Methylphenyl)formamide : Simpler analogs lack nitro/CF₃ groups, resulting in lower thermal stability (decomposition at ~150°C vs. ~220°C for the target compound) and altered crystal packing due to reduced dipole interactions .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL) Thermal Stability (°C)
Target Compound 418.3 ~2.8 <0.1 (water) 220
N-(4-(Trifluoromethyl)phenyl)pivalamide 287.3 ~3.5 0.05 190
N-(4-Methylphenyl)formamide 149.2 ~1.2 1.2 150

Key Findings and Implications

  • Metabolism : Unlike Flutamide, the phenylcyclopentyl group may reduce CYP1A2-mediated metabolism, necessitating studies on alternative pathways .
  • Design Strategies : Substituting the formamide with bulkier acyl groups (e.g., pivaloyl) improves lipophilicity but requires solubility enhancers for pharmaceutical use .

Biological Activity

N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a synthetic organic compound notable for its potential biological activities. This compound, with a molecular formula of C19H17F3N2O3C_{19}H_{17}F_{3}N_{2}O_{3} and a molecular weight of 378.35 g/mol, has garnered attention in various areas of pharmaceutical research, particularly as a derivative of flutamide, an antiandrogen drug.

Chemical Structure and Properties

The structure of this compound includes:

  • Nitro group : Contributes to the compound's reactivity and potential biological activity.
  • Trifluoromethyl group : Enhances lipophilicity and may influence pharmacokinetic properties.
  • Phenylcyclopentyl moiety : Provides structural complexity that may affect binding interactions with biological targets.

Biological Mechanisms and Applications

  • Antiandrogen Activity : As a metabolite of flutamide, this compound may exhibit antiandrogenic properties, which are crucial in the treatment of prostate cancer by inhibiting androgen receptor signaling pathways.
  • SPECT Imaging Agents : Research indicates that this compound can be utilized in developing novel SPECT imaging agents targeting nonsteroidal androgen receptors. The compound has shown high stability under physiological conditions, making it suitable for imaging applications.
  • Alpha-Synuclein Inhibition : Preliminary studies involving structurally similar compounds suggest that derivatives of nitro- and trifluoromethyl-substituted phenyl groups can inhibit alpha-synuclein fibril formation, which is relevant in neurodegenerative diseases like Parkinson's disease. The binding modes of these compounds with alpha-synuclein fibrils have been explored through molecular dynamics simulations .

Case Studies

  • Case Study 1 : A study focused on the inhibition of alpha-synuclein aggregation demonstrated that certain nitro- and trifluoromethyl-substituted phenyl compounds exhibited comparable activity to established inhibitors like SynuClean-D. This suggests potential therapeutic applications in treating synucleopathies .
  • Case Study 2 : The synthesis and characterization of this compound revealed its effectiveness as a stable agent for SPECT imaging, highlighting its utility in both diagnostic and therapeutic contexts.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and potential biological activities of compounds similar to this compound:

Compound NameStructure FeaturesUnique Characteristics
N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamideChlorine and nitro groupsPotentially different biological activity due to chlorine substitution
N-(4-Methoxyphenyl)(phenylcyclopentyl)formamideMethoxy instead of nitroMay exhibit different solubility and reactivity
4-Nitro-3-(trifluoromethyl)anilineSimplified structure without cyclopentaneUseful for studying effects of cyclopentane moiety

Q & A

Basic Question: What synthetic strategies are recommended for preparing N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide, and what impurities should be monitored during synthesis?

Answer:
The synthesis typically involves coupling a phenylcyclopentylamine derivative with 4-nitro-3-(trifluoromethyl)benzoyl chloride. Key impurities to monitor include:

  • 4-Nitro-3-(trifluoromethyl)aniline (unreacted starting material) .
  • N-Acetylated byproducts (e.g., N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide), formed via incomplete formylation .
  • Cyclization byproducts due to steric hindrance from the phenylcyclopentyl group.

Methodological Recommendation:

  • Use HPLC with UV detection (λ = 254 nm) to track intermediates and impurities.
  • Employ mass spectrometry (MS) for structural confirmation of byproducts .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) caused by the compound’s steric and electronic complexity?

Answer:
The trifluoromethyl and nitro groups create strong electron-withdrawing effects, while the phenylcyclopentyl moiety introduces steric hindrance, complicating NMR interpretation.

  • Approach 1: Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, the cyclopentyl protons may show complex splitting due to restricted rotation .
  • Approach 2: Compare experimental data with density functional theory (DFT)-calculated NMR spectra to validate assignments .
  • Contradiction Example: Discrepancies in aromatic proton shifts may arise from solvent polarity effects; use deuterated DMSO or CDCl₃ for consistency .

Basic Question: What analytical techniques are optimal for quantifying this compound in biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
    • Column: C18 with 1.7 µm particle size for high resolution.
    • Ionization: Electrospray ionization (ESI) in positive mode, targeting the nitro group’s polarity .
  • Sample Preparation: Use protein precipitation with acetonitrile to isolate the compound from plasma or tissue homogenates .

Advanced Question: How can computational modeling predict the compound’s metabolic stability and potential toxicity?

Answer:

  • Metabolic Stability Prediction:
    • Use CYP450 isoform docking simulations (e.g., CYP3A4, CYP2D6) to identify vulnerable sites (e.g., nitro group reduction) .
    • Compare with flutamide’s known metabolism, where nitro-reduction generates hepatotoxic hydroxylamine derivatives .
  • Toxicity Profiling:
    • Apply QSAR models to predict reactive metabolite formation (e.g., nitroso intermediates) .

Basic Question: What structural features of this compound influence its lipophilicity and bioavailability?

Answer:

  • Lipophilicity (LogP):
    • The trifluoromethyl group increases LogP (~3.8), enhancing membrane permeability but risking solubility issues .
    • The nitro group adds polarity, balancing LogP for optimal absorption .
  • Bioavailability Optimization:
    • Modify the cyclopentyl ring with hydrophilic substituents (e.g., hydroxyl groups) to improve aqueous solubility .

Advanced Question: How can researchers address low yields in the final coupling step due to steric hindrance from the phenylcyclopentyl group?

Answer:

  • Reaction Optimization:
    • Use microwave-assisted synthesis to reduce reaction time and improve yields by enhancing molecular collisions .
    • Replace traditional solvents with ionic liquids to stabilize transition states .
  • Catalytic Strategies:
    • Employ Pd-catalyzed coupling under inert conditions to bypass steric limitations .

Basic Question: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

  • Storage:
    • Temperature: -20°C in amber vials to prevent photodegradation of the nitro group .
    • Humidity: Desiccate with silica gel to avoid hydrolysis of the formamide bond .
  • Stability Testing:
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Question: How can isotopic labeling (e.g., ¹⁵N or ¹⁹F) aid in studying the compound’s pharmacokinetic and mechanistic pathways?

Answer:

  • ¹⁵N-Labeling:
    • Track nitro group reduction in vivo using ¹⁵N NMR to identify metabolic pathways .
  • ¹⁹F-Labeling:
    • Use ¹⁹F MRI to non-invasively monitor tissue distribution and retention .
  • Synthetic Labeling:
    • Incorporate ¹⁸O in the formamide group for MS-based quantification of hydrolysis products .

Basic Question: What safety precautions are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE):
    • Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation:
    • Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal:
    • Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced Question: How can researchers design derivatives to mitigate potential toxicity while retaining bioactivity?

Answer:

  • Derivatization Strategies:
    • Replace the nitro group with a cyano group (e.g., as in bicalutamide derivatives) to reduce redox cycling and hepatotoxicity .
    • Introduce electron-donating substituents (e.g., methoxy) on the phenylcyclopentyl ring to stabilize reactive intermediates .
  • Screening:
    • Use high-throughput toxicity assays (e.g., Ames test for mutagenicity) to prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.